N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine
Description
N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine is a tertiary amine featuring a piperazine ring substituted with an ethyl group at the 4-position and an ethanamine moiety attached via a methyl bridge at the 2-position.
Properties
CAS No. |
57493-36-4 |
|---|---|
Molecular Formula |
C9H21N3 |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-[(4-ethylpiperazin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H21N3/c1-3-10-7-9-8-12(4-2)6-5-11-9/h9-11H,3-8H2,1-2H3 |
InChI Key |
ZCOYEISDIPBAAG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CN(CCN1)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethylpiperazine with 2-chloro-5-(chloromethyl)pyridine. The reaction typically occurs in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(4-Ethylpiperazin-2-YL)methyl]ethanone, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Piperazine-Based Analogues
Piperazine derivatives are widely studied for their versatility in drug design. Key analogues include:
N-methyl-2-(4-methylpiperazin-1-yl)ethanamine
- Structure : Features a methyl group at the piperazine 4-position and a methylated ethanamine side chain.
- Molecular Formula : C₈H₁₉N₃; Average Mass : 157.26 g/mol .
- Key Differences : The absence of an ethyl group on the piperazine and a simpler side chain may reduce lipophilicity compared to the target compound.
2-(4-Benzylpiperazin-1-yl)ethanamine
- Structure : Substituted with a benzyl group at the piperazine 4-position.
- Molecular Formula : C₁₃H₂₁N₃; Average Mass : 219.33 g/mol .
2-(4-Ethylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanamine
NBOMe Series Compounds
The NBOMe class includes potent psychoactive phenethylamines with N-methoxybenzyl substitutions. Notable examples:
25E-NBOMe (2-(4-Ethyl-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)
- Structure : Ethyl and dimethoxy groups on the aryl ring; methoxybenzyl on the amine.
- Molecular Formula : C₁₉H₂₄N₂O₃; Average Mass : 328.41 g/mol .
- Pharmacology: High affinity for 5-HT₂A receptors (Ki < 1 nM), leading to hallucinogenic effects .
- Key Difference : The target compound lacks the aryl methoxy groups critical for 5-HT₂A binding in NBOMes, suggesting divergent biological targets .
25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)
Physicochemical and Pharmacokinetic Properties
A hypothetical comparison based on structural analogues:
Research Findings and Implications
- Piperazine Derivatives : Ethyl and benzyl substitutions on piperazine enhance CNS penetration and receptor interaction .
- NBOMe Compounds : Methoxybenzyl and aryl substitutions are critical for 5-HT₂A agonism, but introduce toxicity risks .
- Synthetic Accessibility : Piperazine-ethanamine scaffolds are synthetically tractable via reductive amination or nucleophilic substitution, as seen in related compounds .
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